2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
Description
This compound (Registry Number: 1441871-47-1) features a quinazolin-4(3H)-one core substituted with a 6-fluoro and 2-methyl group. The quinazolinone moiety is linked via an acetamide bridge to a 1-methyl-2-(propan-2-yl)-1H-benzimidazole group at the 5-position . The fluorine atom enhances electronegativity and metabolic stability, while the methyl and isopropyl substituents contribute to hydrophobic interactions.
Properties
Molecular Formula |
C22H22FN5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H22FN5O2/c1-12(2)21-26-18-10-15(6-8-19(18)27(21)4)25-20(29)11-28-13(3)24-17-7-5-14(23)9-16(17)22(28)30/h5-10,12H,11H2,1-4H3,(H,25,29) |
InChI Key |
UJOHGJKCDJIHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C(=N4)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for this compound can vary, but here’s a general outline:
- One approach involves the condensation of a 2-amino-4-fluorobenzonitrile with 2-methyl-3-oxobutanenitrile to form the quinazolinone ring.
- The benzimidazole moiety can be synthesized separately and then coupled to the quinazolinone ring.
- Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions:
- Oxidation: The ketone group in the quinazolinone ring can undergo oxidation.
- Reduction: Reduction of the nitro group (if present) or other functional groups.
- Substitution: Halogenation or other substitution reactions.
- Common reagents and conditions:
- Oxidation: Potassium permanganate, chromic acid.
- Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
- Substitution: Halogens (e.g., bromine, chlorine).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
- Medicine: May have therapeutic applications (requires further research).
- Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis routes, and biological activities of analogous quinazolinone-acetamide derivatives:
Key Observations:
Substituent Effects :
- Halogenation : The 6-fluoro group in the target compound (vs. chloro in ) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- Benzimidazole vs. Aryl : The benzimidazole-isopropyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to simpler aryl groups in or .
Synthetic Routes: The target compound’s synthesis likely involves coupling a pre-formed 6-fluoro-2-methylquinazolinone with a 1-methyl-2-isopropylbenzimidazole via an acetamide bridge, analogous to methods in and . In contrast, thioacetamide derivatives (e.g., ) require additional steps like reacting with 2-chloroacetamide under basic conditions.
Biological Implications: Quinazolinones with benzimidazole groups (target compound) are hypothesized to exhibit dual activity (e.g., kinase inhibition and anti-inflammatory effects), as seen in structurally related anti-inflammatory agents from . The absence of activity data for the target compound underscores the need for pharmacological profiling, particularly given the success of analogs like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which outperformed Diclofenac in anti-inflammatory assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
